molecular formula C15H14N4O3 B2885749 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946319-02-4

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2885749
CAS No.: 946319-02-4
M. Wt: 298.302
InChI Key: XUNIOCHVVISQTD-UHFFFAOYSA-N
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Description

N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound combining two pharmacologically significant scaffolds: the 1,3,4-oxadiazole and isoxazole moieties. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding interactions in medicinal chemistry applications . The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, contributes to bioactivity through hydrogen bonding and π-π stacking interactions .

While direct spectroscopic or biological data for this compound are absent in the provided evidence, analogs in the literature suggest its synthesis would involve coupling 3-methylisoxazole-5-carboxylic acid with a 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine intermediate, likely using coupling reagents like POCl₃ or carbodiimides .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-4-5-9(2)11(6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNIOCHVVISQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

  • Chemical Name : this compound
  • CAS Number : 1208868-82-9
  • Molecular Formula : C19H16N4O2
  • Molecular Weight : 332.36 g/mol

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a study highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism : Inhibition of key signaling pathways involved in tumor growth.
  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) showed reduced viability upon treatment with oxadiazole derivatives .
CompoundCell LineIC50 (µM)Mechanism of Action
Oxadiazole Derivative AMCF-715Apoptosis induction
Oxadiazole Derivative BMDA-MB-23110Cell cycle arrest

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators:

  • Key Findings : Reduction in TNF-alpha and IL-6 levels in vitro.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial strains:

  • Methodology : Disk diffusion and Minimum Inhibitory Concentration (MIC) assays were employed.
MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli16Strong

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antitumor Effects : A series of oxadiazole derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced antitumor activity .
  • Inflammation Model : In a murine model of inflammation, treatment with oxadiazole derivatives resulted in a marked decrease in paw edema and inflammatory cell infiltration .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally related compounds highlights key differences (Table 1):

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 1,3,4-Oxadiazole + Isoxazole 2,5-Dimethylphenyl, 3-methyl N/A ~329 (calculated) Amide, oxadiazole, isoxazole -
Compound 7f () 1,3,4-Oxadiazole + Thiazole 2,5-Dimethylphenyl, thiazol-4-yl 134–178 389 Amide, oxadiazole, thiazole
Compound 63 () Isoxazole-3-carboxamide 4-Fluoro-3-hydroxyphenyl, chloro 214–216 347 Amide, hydroxyl, fluoro, chloro
N′-Aroyltetrazolylureas () Tetrazole + Aroylurea Varied aryl groups N/A ~300–350 Tetrazole, urea, aroyl

Key Observations :

  • Metabolic Stability : The target compound’s oxadiazole and isoxazole rings likely confer greater metabolic stability compared to tetrazole-based analogs (), which may be prone to hydrolysis .

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